
2,2-Dimethoxyoctan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxyoctan-3-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to the third carbon of an octane chain, with two methoxy groups (-OCH3) attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethoxyoctan-3-OL can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethoxypropane with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,2-dimethoxypropane and an alkyl halide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: The base deprotonates the hydroxyl group of 2,2-dimethoxypropane, generating a nucleophile that attacks the alkyl halide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxyoctan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxyoctan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxyoctan-3-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy groups may also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxypropane: A related compound with similar methoxy groups but a shorter carbon chain.
2,2-Dimethoxybutane: Another similar compound with a different carbon chain length.
Uniqueness
2,2-Dimethoxyoctan-3-OL is unique due to its specific carbon chain length and the presence of both hydroxyl and methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
104681-93-8 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2,2-dimethoxyoctan-3-ol |
InChI |
InChI=1S/C10H22O3/c1-5-6-7-8-9(11)10(2,12-3)13-4/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
VBLCIZNMDZYCOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(C)(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


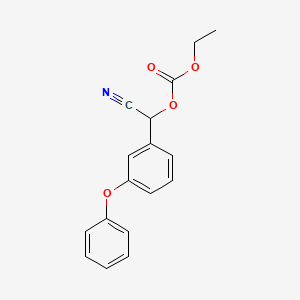
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
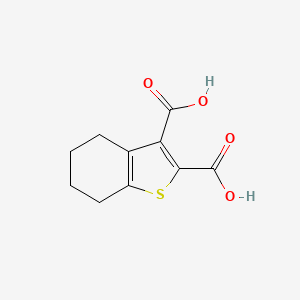
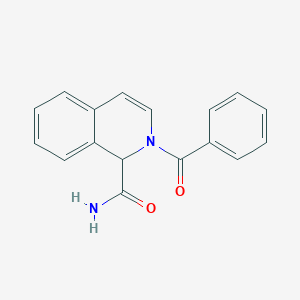
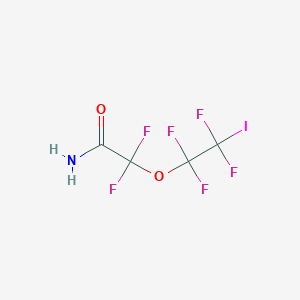
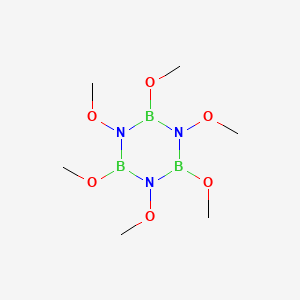
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
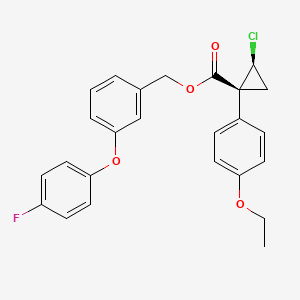
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
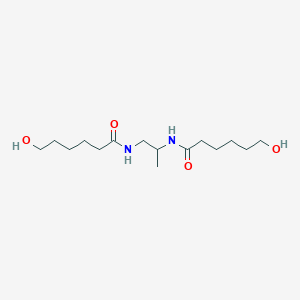
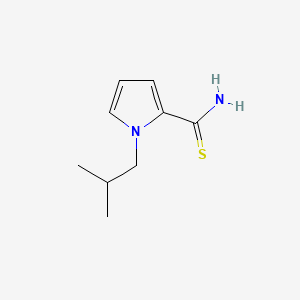
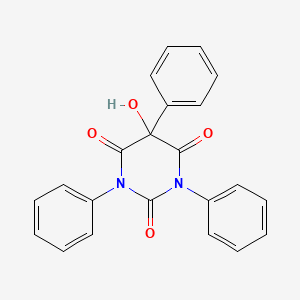
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)
